1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea
Overview
Description
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a pyrazolyl-pyridazinyl moiety, and a urea linkage, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazolyl-pyridazinyl intermediate: This step involves the reaction of a suitable pyrazole derivative with a pyridazine compound under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Coupling with the methoxyphenyl isocyanate: The intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final urea compound. This step may require the use of a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(4-methoxyphenyl)-3-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage provides stability and potential for hydrogen bonding, while the methoxyphenyl and pyrazolyl-pyridazinyl moieties contribute to its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2/c1-30-18-9-7-17(8-10-18)25-21(29)24-16-5-3-15(4-6-16)23-19-11-12-20(27-26-19)28-14-2-13-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVFIBGRJHDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.